molecular formula C15H10FNO3 B3258966 6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid CAS No. 312314-24-2

6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid

Cat. No.: B3258966
CAS No.: 312314-24-2
M. Wt: 271.24 g/mol
InChI Key: VJXULUJKEWMTIN-UHFFFAOYSA-N
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Description

6-Fluoro-4-(phenoxy)-1H-Indole-2-carboxylic acid is a chemical compound that likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of the fluoro group and the phenoxy group suggests that this compound may have unique properties compared to other indoles .


Synthesis Analysis

The synthesis of similar compounds typically involves various methods such as cyclization, substitution, and annelation . For instance, the synthesis of 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids involves synthetic approaches to the quinolone system .


Molecular Structure Analysis

The molecular structure of this compound, like other indoles, likely consists of a fused ring structure with a benzene and a pyrrole ring . The presence of a fluoro group at the 6-position and a phenoxy group at the 4-position would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the fluoro and phenoxy groups. For instance, fluoroquinolones, which are similar compounds, undergo various chemical reactions including structural modifications by incorporating substituents into different positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluoro and phenoxy groups. Fluorinated compounds often exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds like fluoroquinolones exhibit high antibacterial activity due to their ability to inhibit bacterial DNA-gyrase .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, studying its mechanism of action, and developing synthetic methods for its production. Further studies could also investigate its potential applications in various fields such as medicine and agriculture .

Properties

IUPAC Name

6-fluoro-4-phenoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-9-6-12-11(8-13(17-12)15(18)19)14(7-9)20-10-4-2-1-3-5-10/h1-8,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXULUJKEWMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=C2C=C(N3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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